

optimizing Drpitor1a concentration for maximum efficacy and minimal toxicity

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Compound of Interest

Compound Name: Drpitor1a

Cat. No.: B12387326

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Drpitor1a Technical Support Center

Welcome to the **Drpitor1a** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **Drpitor1a** for maximum efficacy and minimal toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Drpitor1a** and what is its primary mechanism of action?

A1: **Drpitor1a** is a potent and specific small molecule inhibitor of Dynamin-related protein 1 (Drp1).^{[1][2]} Its primary mechanism of action is the inhibition of the Drp1 GTPase activity, which is essential for its role in mediating mitochondrial fission.^{[2][3][4]} By inhibiting Drp1, **Drpitor1a** prevents the excessive mitochondrial fragmentation that is characteristic of certain pathological conditions, such as pulmonary arterial hypertension (PAH) and some cancers.^{[3][4][5]}

Q2: In which cell types or disease models has **Drpitor1a** shown efficacy?

A2: **Drpitor1a** has demonstrated significant efficacy in preclinical models of pulmonary arterial hypertension (PAH).^{[2][3][5]} Specifically, it has been shown to reverse mitochondrial fission, inhibit proliferation, and induce apoptosis in human pulmonary artery smooth muscle cells (hPASMC) from PAH patients.^{[2][3][6]} It has also shown therapeutic potential in regressing monocrotaline-induced PAH in rat models.^{[2][5]} Additionally, initial studies have suggested its

potential as an anti-cancer agent and in protecting against cardiac ischemia-reperfusion injury.
[1][4]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The effective concentration of **Drpitor1a** can vary depending on the cell type and the specific experimental endpoint. A study on human PAH pulmonary artery smooth muscle cells (hPASMC) showed that the minimum effective concentration for inhibiting mitochondrial fission is 0.1 μ M.[3] For inducing apoptosis in PAH hPASMC, a concentration of 5 μ M has been used.[2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Have any in vivo toxicity studies been conducted for **Drpitor1a**?

A4: Yes, in a study using a rat model of monocrotaline-induced pulmonary arterial hypertension, **Drpitor1a** was administered at a dose of 1mg/kg every 48 hours and was found to have no systemic vascular effects or toxicity.[2][3][5] The study reported no evidence of hematologic, renal, or hepatic toxicity at the effective therapeutic dose.[2][7][8]

Q5: Are there known sex differences in the efficacy or pharmacokinetics of **Drpitor1a**?

A5: Yes, a sexual dimorphism has been observed in both the pharmacokinetics and therapeutic efficacy of **Drpitor1a** in rats.[2][5] Female rats showed higher right ventricular tissue concentrations of **Drpitor1a** and a more pronounced therapeutic response in a PAH model compared to males at the same dose.[2][9] The half-life of **Drpitor1a** was also found to be shorter in females than in males.[2][3] These findings suggest that sex-specific dosing may be necessary to optimize treatment.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No observable effect on mitochondrial morphology.	Insufficient concentration of Drpitor1a.	Perform a dose-response experiment starting from 0.1 μ M and increasing to 5 μ M or higher to determine the optimal concentration for your cell type.
Cell line is not sensitive to Drp1 inhibition.	Confirm that your cell model exhibits increased mitochondrial fission at baseline. Drpitor1a has shown minimal effects on normal cells with basal levels of fission. [3] [5]	
Inaccurate assessment of mitochondrial morphology.	Utilize mitochondrial-specific dyes (e.g., MitoTracker) and appropriate imaging techniques (confocal microscopy) with quantification software to accurately assess mitochondrial fragmentation.	
High level of cell death or toxicity observed.	Drpitor1a concentration is too high.	Reduce the concentration of Drpitor1a. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cells.

Off-target effects.	While Drpitor1a is reported to be a specific Drp1 inhibitor, consider control experiments with other Drp1 inhibitors or siRNA-mediated Drp1 knockdown to confirm the observed phenotype is Drp1-dependent.[10]	
Inconsistent results between experiments.	Variability in cell culture conditions.	Ensure consistent cell passage number, confluency, and media composition between experiments.
Degradation of Drpitor1a stock solution.	Aliquot and store the Drpitor1a stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light, as recommended by the manufacturer.[1]	

Quantitative Data Summary

Table 1: In Vitro Efficacy of **Drpitor1a** in Human Pulmonary Artery Smooth Muscle Cells (hPASMC)

Parameter	Cell Type	Drpitor1a Concentration	Result	Reference
Mitochondrial Fission Inhibition	PAH hPASC	0.1 μ M	Minimum effective concentration	[3]
Proliferation Inhibition	PAH hPASC	Not specified	Significant reduction	[2][3]
Apoptosis Induction	PAH hPASC	5 μ M	Significant increase	[2]
Mitochondrial Morphology	Normal hPASC	Not specified	No significant change	[3]
Proliferation	Normal hPASC	Not specified	No significant effect	[2][3]

Table 2: In Vivo Efficacy and Pharmacokinetics of **Drpitor1a** in Rats

Parameter	Sex	Dose	Route	Result	Reference
Half-life	Female	1 mg/kg	IV	3.4 ± 0.7 hours	[2][3]
Male	1 mg/kg	IV	6.5 ± 0.8 hours	[2][3]	
Oral Bioavailability	Female	1 mg/kg	PO	12.6%	[2][3]
Male	1 mg/kg	PO	26.0%	[2][3]	
RV Tissue Concentration	Female	1 mg/kg	IV	0.160 ± 0.054 nmole/mg	[2][3]
Male	1 mg/kg	IV	0.066 ± 0.007 nmole/mg	[2][3]	
Therapeutic Efficacy (PAH)	Female	1 mg/kg	IV	Significant regression of PAH	[2][7][8]
Male	1 mg/kg	IV	Less effective than in females	[5]	

Experimental Protocols

Protocol 1: In Vitro Assessment of **Drpitor1a** on Mitochondrial Fission

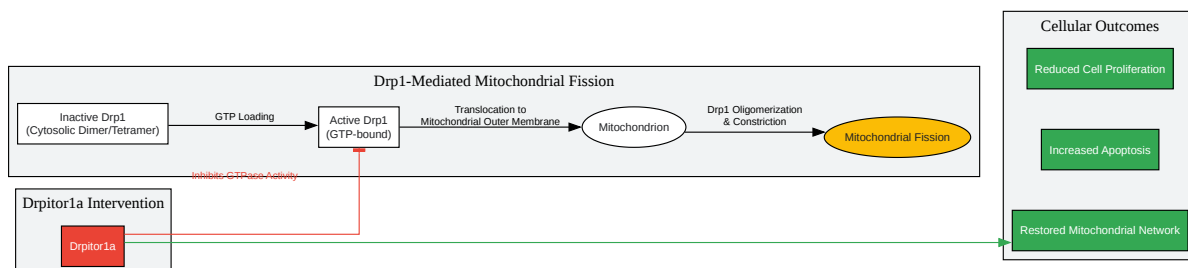
- **Cell Culture:** Plate human pulmonary artery smooth muscle cells (hPASMC) on glass-bottom dishes suitable for confocal microscopy.
- **Drpitor1a Treatment:** Treat cells with a range of **Drpitor1a** concentrations (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
- **Mitochondrial Staining:** Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

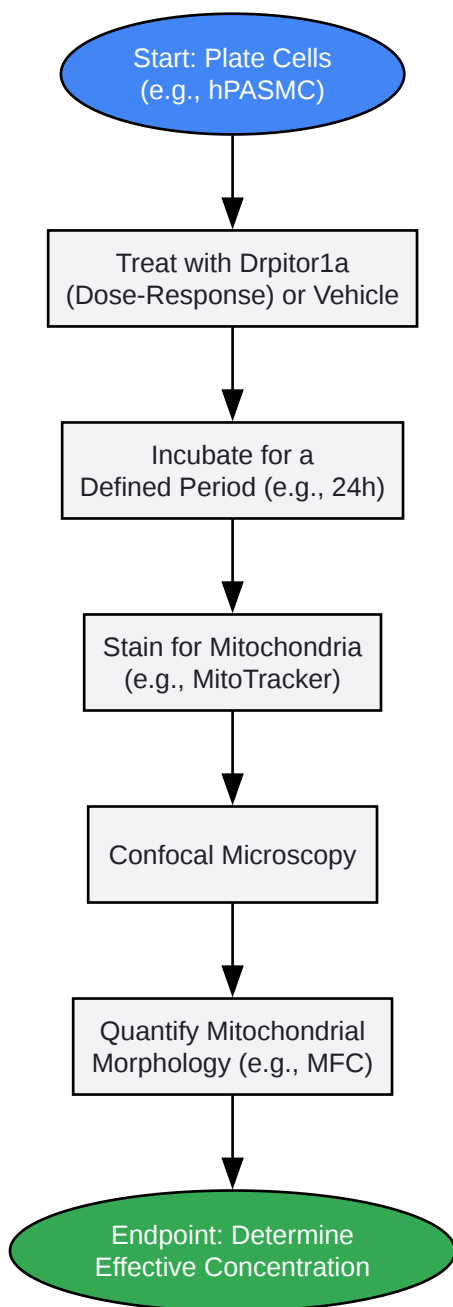
- Imaging: Acquire images using a confocal microscope.
- Quantification: Analyze the mitochondrial morphology by quantifying the mitochondrial fragmentation count (MFC) or the percentage of cells with filamentous versus fragmented mitochondria.

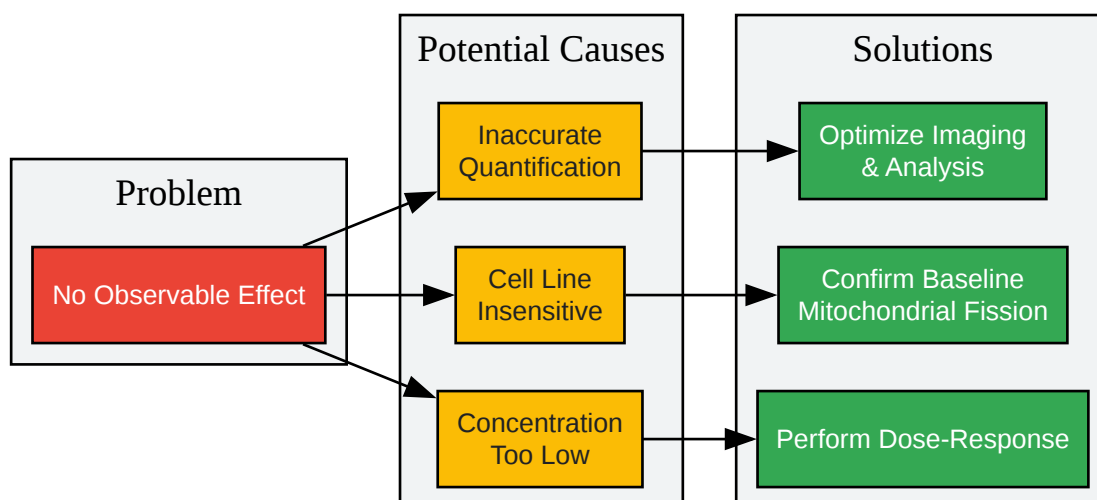
Protocol 2: In Vivo Efficacy Study of **Drpitor1a** in a Monocrotaline (MCT)-Induced PAH Rat Model

- PAH Induction: Induce pulmonary hypertension in adult male and female Sprague-Dawley rats by a single subcutaneous injection of monocrotaline (MCT).
- **Drpitor1a** Administration: At a specified time point post-MCT injection (e.g., day 17), begin treatment with **Drpitor1a** (e.g., 1 mg/kg, intravenously) or vehicle control every 48 hours.[9]
- Hemodynamic Assessment: At the end of the treatment period (e.g., day 28), perform right heart catheterization to measure pulmonary artery pressure and other hemodynamic parameters.
- Tissue Collection: Harvest the heart and lungs for histological analysis (e.g., assessment of pulmonary vascular remodeling) and measurement of **Drpitor1a** tissue concentration using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[2][3]
- Toxicity Assessment: Collect blood samples for analysis of hematologic, renal, and hepatic toxicity markers.

Visualizations







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